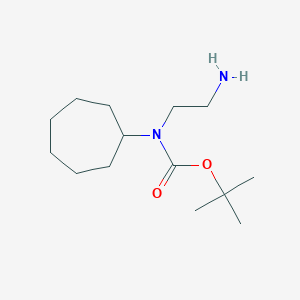
(4-Methoxy-3,5-dimethyl-pyridin-2-ylmethyl)-methyl-amine
概要
説明
(4-Methoxy-3,5-dimethyl-pyridin-2-ylmethyl)-methyl-amine: is a chemical compound belonging to the class of pyridine derivatives. Pyridine derivatives are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3,5-dimethyl-pyridin-2-ylmethyl)-methyl-amine typically involves the following steps:
Starting Materials: : The synthesis begins with 4-methoxy-3,5-dimethyl-2-pyridinemethanol as the starting material.
Reaction Conditions: : The compound is subjected to a series of reactions including methylation and amination(4-methoxy-3,5-dimethylpyridin-2-yl)methylamine. These reactions are usually carried out under controlled conditions, often involving the use of strong bases or acids to facilitate the chemical transformations(4-methoxy-3,5-dimethylpyridin-2-yl)methylamine.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure the quality and yield of the final product. Advanced purification techniques, such as crystallization or distillation, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(4-Methoxy-3,5-dimethyl-pyridin-2-ylmethyl)-methyl-amine: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: : Substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various pyridine derivatives with different functional groups, which can be further utilized in different applications.
科学的研究の応用
(4-Methoxy-3,5-dimethyl-pyridin-2-ylmethyl)-methyl-amine: has several scientific research applications:
Chemistry: : It serves as a building block in the synthesis of more complex molecules.
Biology: : The compound can be used in biological studies to understand the interaction of pyridine derivatives with biological systems.
Industry: : The compound is used in the production of materials with specific properties, such as enhanced thermal stability or conductivity.
作用機序
The mechanism by which (4-Methoxy-3,5-dimethyl-pyridin-2-ylmethyl)-methyl-amine exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.
類似化合物との比較
(4-Methoxy-3,5-dimethyl-pyridin-2-ylmethyl)-methyl-amine: is compared with other similar compounds such as:
4-Methoxy-3,5-dimethyl-2-pyridinemethanol
5-Methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl)]sulfinyl}-1
Omeprazoles
These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of This compound .
特性
IUPAC Name |
1-(4-methoxy-3,5-dimethylpyridin-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7-5-12-9(6-11-3)8(2)10(7)13-4/h5,11H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIBLHAKBKSQMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine](/img/structure/B1531227.png)

![2-[6-Chloro-5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile](/img/structure/B1531230.png)



![9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaene](/img/structure/B1531234.png)


![2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol](/img/structure/B1531240.png)
![1-{[(2-Methoxyethyl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1531244.png)
![1-[(2-Methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531246.png)


